molecular formula C6H6N2O2 B1603197 5-Hydroxypyridine-2-carboxamide CAS No. 896419-97-9

5-Hydroxypyridine-2-carboxamide

Cat. No.: B1603197
CAS No.: 896419-97-9
M. Wt: 138.12 g/mol
InChI Key: VRTZVJPYNJMHPW-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oncology Research

5-Hydroxypyridine-2-carboxamide derivatives have been explored for their potent antitumor activity in preclinical assays. For example, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines. A particular compound from this series showed complete tumor regressions with low toxicity in a K562 xenograft model of chronic myelogenous leukemia (CML), highlighting its potential for oncology applications (Lombardo et al., 2004).

Antineoplastic Agents

This compound derivatives have also been identified as a new class of antineoplastic agents. Early clinical and pharmacological studies, such as those involving 5-Hydroxy-2-formylpyridine thiosemicarbazone, characterized the drug's toxicity and pharmacological disposition in patients. Despite limitations due to toxicity, these compounds showed antileukemic activity and merit further exploration in the realm of cancer therapy (Deconti et al., 1972).

Biocatalysis and Bioconversion

The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a precursor to this compound, has been achieved using Agrobacterium sp. This process yields a versatile building block for the synthesis of new antituberculous agents, illustrating the compound's application in developing novel therapeutic agents through biotechnological means (Wieser et al., 1997).

Ribonucleoside Diphosphate Reductase Inhibition

Research on the synthesis of hydroxamic acids related to uridine, such as 5-(N-Hydroxy) carboxamidouridine, has been conducted with the intention of inhibiting ribonucleoside diphosphate reductase. These hydroxamic acids incorporate a radical trap into a nucleoside structure, aiming at potential therapeutic applications by targeting this critical enzyme (Currid & Wightman, 1997).

Synthesis of Heterocyclic N-acetoxyarylamines

The synthesis and characterization of 2-Acetoxyamino-5-phenylpyridine, an analogue related to this compound, have been explored for their reactivity with DNA. These studies support the mechanism where N-acetoxyarylamines serve as ultimate reactive species, modifying DNA by carcinogenic aromatic amines in vivo, indicating the compound's significance in understanding carcinogenic mechanisms (Lutgerink et al., 1989).

Safety and Hazards

The safety data sheet for a related compound, Hydroxypyridine, indicates that it is toxic if swallowed and can cause skin and eye irritation . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

Biochemical Analysis

Biochemical Properties

5-Hydroxypyridine-2-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with enzymes, which can either inhibit or activate their activity. This interaction is essential in understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the cell’s metabolic state .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds or other interactions. These interactions can lead to changes in gene expression, which in turn affect cellular functions. The detailed mechanism of action involves the compound binding to active sites of enzymes, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, it has been shown to affect the levels of certain metabolites, thereby influencing metabolic flux. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

5-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)5-2-1-4(9)3-8-5/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTZVJPYNJMHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605150
Record name 5-Hydroxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896419-97-9
Record name 5-Hydroxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-2-pyridinecarboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.